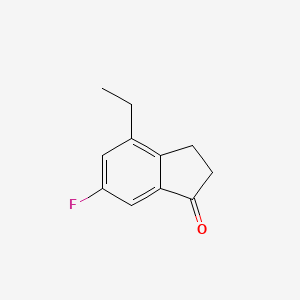
2-bromo-5-chloro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-chloro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine and chlorine substituents at the 2 and 5 positions, respectively. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-chloro-1H-imidazole typically involves the halogenation of imidazole derivatives. One common method is the bromination of 5-chloro-1H-imidazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete halogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
反応の種類: 2-ブロモ-5-クロロ-1H-イミダゾールは、次のようなさまざまな化学反応を起こします。
置換反応: 臭素原子と塩素原子は、適切な条件下で、アミンやチオールなどの他の求核剤で置換できます。
酸化と還元: イミダゾール環は、使用される試薬に応じて、さまざまな誘導体を形成するために酸化または還元することができます。
カップリング反応: この化合物は、より複雑な分子を形成するために、鈴木-宮浦カップリング反応やヘック反応などのカップリング反応に関与できます。
一般的な試薬と条件:
置換反応: アミンやチオールなどの求核剤、エタノールやジメチルホルムアミド(DMF)などの溶媒、パラジウムや銅などの触媒。
酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンによる置換は、2-アミノ-5-クロロ-1H-イミダゾールを生成する可能性があり、カップリング反応はより複雑なヘテロ環式化合物を生成する可能性があります。
4. 科学研究への応用
2-ブロモ-5-クロロ-1H-イミダゾールは、科学研究において幅広い応用範囲を持っています。
化学: より複雑なヘテロ環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: さまざまな病気の標的となる医薬品の開発のための前駆体として役立ちます。
産業: この化合物は、農薬、染料、およびその他の機能性材料の生産に使用されます。
科学的研究の応用
2-Bromo-5-chloro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other functional materials.
作用機序
2-ブロモ-5-クロロ-1H-イミダゾールの作用機序は、その特定の用途によって異なります。生物系では、酵素または受容体と相互作用して、特定の経路の阻害または活性化につながる可能性があります。ブロムと塩素の置換基は、化合物の分子標的への結合親和性を高めることができ、その効果を高めます。
類似化合物:
- 2-ブロモ-1H-イミダゾール
- 5-クロロ-1H-イミダゾール
- 2,5-ジクロロ-1H-イミダゾール
- 2-ヨード-5-クロロ-1H-イミダゾール
比較: 2-ブロモ-5-クロロ-1H-イミダゾールは、ブロムと塩素の両方の置換基が存在することによってユニークであり、これにより反応性と生物活性に影響を与える可能性があります。そのアナログと比較して、この化合物は、他のイミダゾール誘導体では効果がない可能性のある特定の用途に適した、異なる化学的および物理的特性を示す可能性があります。
類似化合物との比較
- 2-Bromo-1H-imidazole
- 5-Chloro-1H-imidazole
- 2,5-Dichloro-1H-imidazole
- 2-Iodo-5-chloro-1H-imidazole
Comparison: 2-Bromo-5-chloro-1H-imidazole is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different chemical and physical properties, making it suitable for specific applications where other imidazole derivatives may not be as effective.
特性
分子式 |
C3H2BrClN2 |
|---|---|
分子量 |
181.42 g/mol |
IUPAC名 |
2-bromo-5-chloro-1H-imidazole |
InChI |
InChI=1S/C3H2BrClN2/c4-3-6-1-2(5)7-3/h1H,(H,6,7) |
InChIキー |
XPOBLHHOXREWDD-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=N1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


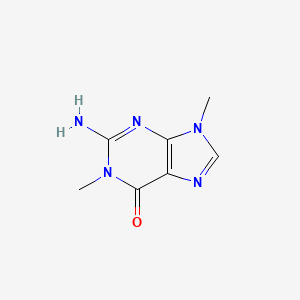
![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
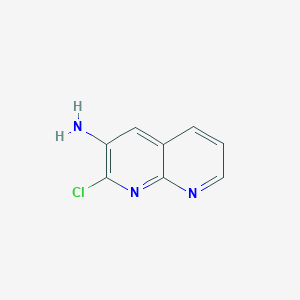

![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)
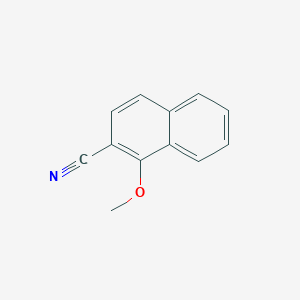


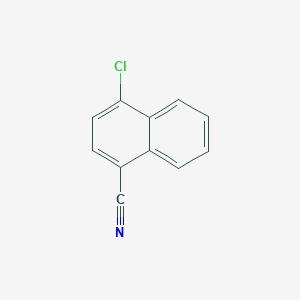
![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)
